5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid
Overview
Description
5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,4]benzodiazepines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active benzodiazepines.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as vasopressin , fibrinogen , glutamate receptors GluN2A , mGluR5 , and others . These receptors play significant roles in various physiological processes, including neurotransmission, blood clotting, and cellular signaling.
Mode of Action
It’s worth noting that similar compounds have been found to act as modulators, inhibitors, or antagonists at their target sites . This suggests that 5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid may interact with its targets in a similar manner, leading to changes in the activity of these targets.
Biochemical Pathways
Given the range of targets mentioned above, it’s likely that this compound could influence a variety of biochemical pathways, particularly those related to neurotransmission, blood clotting, and cellular signaling .
Result of Action
Similar compounds have been found to have a range of biological activities, including antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities. This suggests that this compound may have similar effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Preparation Methods
The synthesis of 5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxyethylhydrazine with suitable benzodiazepine precursors followed by cyclization can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzodiazepines and pyrazolo derivatives .
Scientific Research Applications
5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Comparison with Similar Compounds
5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyrazolo structure but differ in their specific ring systems and substituents.
Benzodiazepines: Traditional benzodiazepines like diazepam and lorazepam have similar core structures but differ in their pharmacological profiles and specific uses.
The uniqueness of this compound lies in its specific ring fusion and the presence of a carboxylic acid group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11-10-5-9(12(17)18)14-15(10)6-7-3-1-2-4-8(7)13-11/h1-5H,6H2,(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFZRQGQCBWFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C3=CC(=NN31)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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